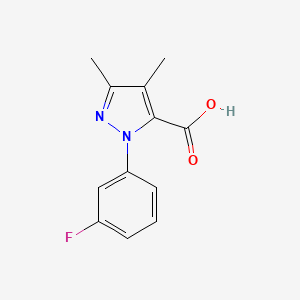
1-(3-fluorophenyl)-3,4-dimethyl-1H-pyrazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Fluorophenyl)-3,4-dimethyl-1H-pyrazole-5-carboxylic acid is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-3,4-dimethyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 3-fluorophenylhydrazine with a suitable keto compound under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the pyrazole ring. The reaction conditions include the use of a strong acid catalyst, such as hydrochloric acid, and heating the reaction mixture to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction parameters and improved scalability. The use of automated systems for the addition of reagents and monitoring of reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions: 1-(3-Fluorophenyl)-3,4-dimethyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be performed using nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted pyrazoles.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Medicine: The compound has shown promise in preclinical studies for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: It can be used in the development of new materials and chemical processes due to its unique chemical properties.
作用机制
The mechanism by which 1-(3-fluorophenyl)-3,4-dimethyl-1H-pyrazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating the activity of key enzymes involved in various biological processes. Additionally, it may interact with receptors, altering signaling pathways and cellular responses.
相似化合物的比较
1-(3-Fluorophenyl)-3,4-dimethyl-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as 1-(3-fluorophenyl)-1H-pyrazole-5-carboxylic acid and 1-(3-fluorophenyl)-3,4-dimethyl-1H-pyrazole-4-carboxylic acid. These compounds share structural similarities but differ in the position of the methyl groups and the carboxylic acid moiety. The unique positioning of these groups in this compound contributes to its distinct chemical and biological properties.
属性
IUPAC Name |
2-(3-fluorophenyl)-4,5-dimethylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-7-8(2)14-15(11(7)12(16)17)10-5-3-4-9(13)6-10/h3-6H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJYPGNXSMVHRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=CC(=CC=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
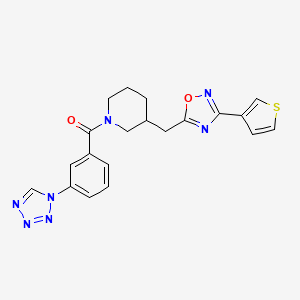
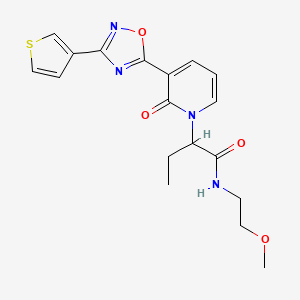
![2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2914331.png)
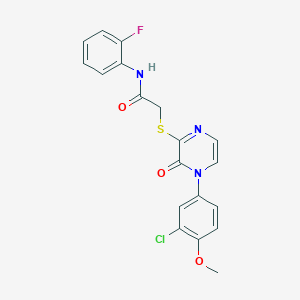
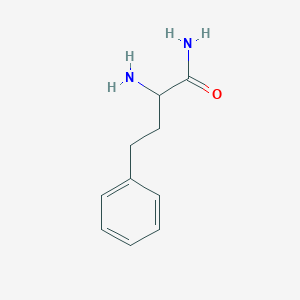
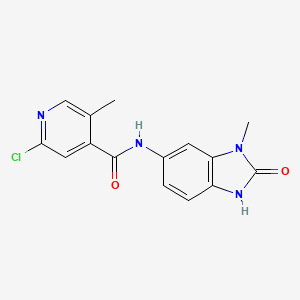
![1,5-diethyl (2E,4E)-4-{amino[4-(4-methoxyphenyl)piperazin-1-yl]methylidene}-2-cyanopent-2-enedioate](/img/structure/B2914336.png)
![1-{[(2,4-Dibromophenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B2914338.png)
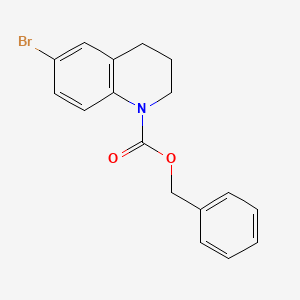
![tert-butyl N-[(1R,2R)-rel-2-phenylcyclopropyl]carbamate](/img/new.no-structure.jpg)
![{1-[3-(naphthalen-2-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol](/img/structure/B2914343.png)
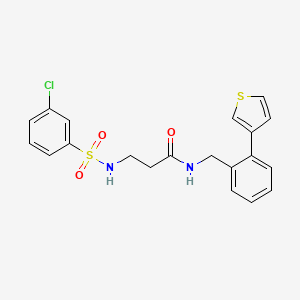
![1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2914348.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2914350.png)
